molecular formula C15H21F3N2O3S2 B2815705 DIMETHYL({4-[4-(TRIFLUOROMETHOXY)BENZENESULFONYL]-1,4-THIAZEPAN-3-YL}METHYL)AMINE CAS No. 1428357-81-6

DIMETHYL({4-[4-(TRIFLUOROMETHOXY)BENZENESULFONYL]-1,4-THIAZEPAN-3-YL}METHYL)AMINE

Cat. No.: B2815705
CAS No.: 1428357-81-6
M. Wt: 398.46
InChI Key: XNIFDJSMPOKNCL-UHFFFAOYSA-N
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Description

“N,N-dimethyl-1-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,4-thiazepan-3-yl)methanamine” is a complex organic compound. It contains a thiazepane ring, which is a seven-membered ring with one sulfur atom, one nitrogen atom, and five carbon atoms. The compound also contains a trifluoromethoxy group and a sulfonyl group attached to a phenyl ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the seven-membered thiazepane ring and the various functional groups. The trifluoromethoxy group would likely add a significant amount of electron density to the molecule, potentially affecting its reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethoxy group could increase its polarity, potentially affecting its solubility in various solvents .

Scientific Research Applications

Synthesis and Characterization

  • Novel substituted 1,5-benzothiazepines incorporating the sulfonyl group have been synthesized, indicating the interest in sulfonyl-containing heterocycles for various applications, possibly due to their interesting biological or material properties (Chhakra et al., 2019).
  • The synthesis of dimethyl sulfomycinamate through a multistep process showcases the complexity and potential of synthetic chemistry in creating molecules with specific functions, which could relate to the synthetic pathways for the compound of interest (Bagley et al., 2005).

Potential Applications

  • Soluble fluorinated polyamides containing pyridine and sulfone moieties have been developed, highlighting the application of fluorinated and sulfonated compounds in materials science for their high thermal stability and low dielectric constants, which could suggest potential areas of application for N,N-dimethyl-1-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,4-thiazepan-3-yl)methanamine (Liu et al., 2013).
  • The antioxidant properties of dimethyl sulfoxide and its viability as a solvent in the evaluation of neuroprotective antioxidants may point to the importance of solvent properties in pharmaceutical research, indirectly relevant to the handling and study of complex chemical entities like the compound (Sanmartín-Suárez et al., 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in the development of new drugs or materials. Additionally, more detailed studies could be conducted to fully understand its physical and chemical properties .

Properties

IUPAC Name

N,N-dimethyl-1-[4-[4-(trifluoromethoxy)phenyl]sulfonyl-1,4-thiazepan-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21F3N2O3S2/c1-19(2)10-12-11-24-9-3-8-20(12)25(21,22)14-6-4-13(5-7-14)23-15(16,17)18/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIFDJSMPOKNCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CSCCCN1S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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